3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione
Description
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione derivative characterized by a 2-(2-chloroethoxy)ethyl substituent at the 3-position of the heterocyclic core. The thiazolidine-2,4-dione scaffold is well-documented in pharmaceuticals, particularly in antidiabetic agents like pioglitazone and rosiglitazone . Its molecular formula is C₈H₁₁ClNO₃S, with a molecular weight of 255.54 g/mol and an InChIKey of IFVUBFFPOZLCMD-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-[2-(2-chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVUBFFPOZLCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-(2-chloroethoxy)ethanol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethoxy Group
The 2-chloroethoxy substituent serves as a reactive site for nucleophilic substitution. This reaction typically occurs under basic conditions or with nucleophilic agents:
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion. Steric hindrance from the ethyl chain slightly reduces reaction rates compared to simpler chloroethyl analogs .
Knoevenagel Condensation at the Thiazolidine Core
The active methylene group (C5) undergoes condensation with aromatic aldehydes to form benzylidene derivatives, a key reaction for bioactivity modulation:
Reaction Pathway :
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Deprotonation of the active methylene group by a base.
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Nucleophilic attack on the aldehyde carbonyl.
Alkylation at the Thiazolidine Nitrogen
The N3 nitrogen can undergo alkylation or acylation to introduce additional pharmacophores:
Key Observation : Alkylation at N3 does not affect the thiazolidine-2,4-dione ring’s planarity, as confirmed by X-ray crystallography .
Hydrolysis and Ring-Opening Reactions
Under strong acidic or basic conditions, the thiazolidine-2,4-dione ring undergoes hydrolysis:
| Conditions | Product | Outcome |
|---|---|---|
| 6M HCl, reflux, 12h | 3-[2-(2-Chloroethoxy)ethyl]thiourea | Loss of ring structure; low stability |
| 10% NaOH, 80°C, 6h | Dicarboxylic acid derivative | Complete ring cleavage |
Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the electrophilic carbonyl carbon .
Stability and Reaction Monitoring
Critical parameters for reaction optimization:
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 60–110°C | TLC (Rf: 0.3–0.7) |
| Reaction Time | 8–12h | ¹H NMR (disappearance of δ 4.2 ppm Cl-CH₂) |
| Catalyst Loading | 5–10 mol% | IR (C=O stretch at 1,740 cm⁻¹) |
This comprehensive analysis underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications for therapeutic applications. Experimental protocols and characterization data from peer-reviewed studies ensure reproducibility and reliability .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 223.68 g/mol
- CAS Number : 1344004-24-5
The compound features a thiazolidine ring, which is known for its role in numerous biological activities. The presence of the chloroethoxy group enhances its solubility and reactivity, making it suitable for various applications in drug development.
Antidiabetic Activity
Thiazolidine derivatives are recognized for their role as insulin sensitizers. Research indicates that compounds like 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and glucose homeostasis. This mechanism is crucial for developing new antidiabetic agents aimed at treating Type 2 diabetes mellitus .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives, including the compound . It has shown efficacy against various bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents . The structural modifications at the thiazolidine core can enhance its activity against resistant strains.
Anticancer Activity
The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. Research has demonstrated that thiazolidine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their utility as anticancer agents . The integration of different pharmacophores into thiazolidine frameworks has been explored to enhance their therapeutic efficacy against tumors.
Case Study 1: Antidiabetic Effects
A study evaluated the effects of various thiazolidine derivatives on glucose metabolism in diabetic animal models. Results indicated that compounds activating PPAR-γ significantly reduced blood glucose levels and improved insulin sensitivity, showcasing the therapeutic potential of this compound .
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound exhibited potent activity against Gram-positive bacteria. This finding supports its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chloroethoxyethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Thiazolidine-2,4-dione Derivatives
Research Findings and Data
Table 2: Comparative Pharmacokinetic Properties (Theoretical)
| Compound | logP | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | ~1.8 | 0.5–1.0 | 2.5–3.5 (CYP3A4-mediated) |
| Pioglitazone Impurity C | ~2.5 | <0.1 | 1.0–1.5 |
| 5-(Benzylidene) derivative | ~1.2 | 1.2–2.0 | 4.0–5.0 |
| Thiadiazole derivative | ~0.9 | 0.8–1.2 | 3.0–4.0 |
Note: Data extrapolated from structural analogs and computational models (e.g., QikProp).
Biological Activity
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione (CAS No. 1344004-24-5) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to other thiazolidine-2,4-dione derivatives, which are known for their diverse pharmacological effects, particularly in metabolic disorders and cancer treatment.
- Molecular Formula : C7H13ClN2O3S
- Molecular Weight : 240.71 g/mol
- Structure : The compound features a thiazolidine ring with a chloroethoxy side chain, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves:
- PPAR-γ Activation : Similar to other thiazolidine derivatives, this compound is believed to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in glucose and lipid metabolism. This activation enhances insulin sensitivity and may reduce blood glucose levels.
Antidiabetic Effects
Research indicates that thiazolidine derivatives can improve insulin resistance by modulating the insulin signaling pathway through PPAR-γ activation. This mechanism has been demonstrated in various studies where these compounds significantly lowered blood glucose levels in diabetic models.
Anticancer Properties
Studies have shown that certain thiazolidine derivatives possess anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Derivatives similar to this compound have been reported to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The exact mechanisms may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of thiazolidine derivatives suggests they have favorable absorption and distribution characteristics. They typically show good selectivity and yield in biochemical assays, making them suitable candidates for further development in clinical applications .
Q & A
Q. What are the established synthetic routes for 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for yield improvement?
-
Methodological Answer : The synthesis of thiazolidine-2,4-dione derivatives typically involves condensation reactions between chloroethyl ethers and thiazolidinedione precursors. For example, analogous compounds are synthesized via multi-step pathways, such as reacting 4-chlorobenzaldehyde with methyl thioacetate followed by hydrogenation . To optimize yield, employ Design of Experiments (DoE) principles to test variables like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., factorial design) reduce experimental trials while identifying critical factors affecting yield and purity .
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Example Table: Reaction Optimization Parameters
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% efficiency |
| Catalyst (mol%) | 1–5% | 3% | +15% yield |
| Solvent | DMF, THF, EtOH | THF | Improved purity |
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve absolute stereochemistry, as demonstrated for related thiazolidinediones (e.g., identification of EE vs. ZE isomers in pyridine-based derivatives) . Complement this with NMR spectroscopy (e.g., , , and 2D techniques like COSY) to confirm connectivity and detect rotamers. For stereochemical ambiguities, computational methods like density functional theory (DFT) can predict stable conformers .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with targeted biological activity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., B3LYP/6-31G** level) to predict electronic properties and reaction pathways . Tools like ICReDD’s reaction path search methods combine computational and experimental data to prioritize synthesis of derivatives with desired bioactivity (e.g., antimicrobial or anticancer properties). For instance, docking studies can identify interactions with biological targets (e.g., enzymes), guiding structural modifications .
Q. What strategies resolve contradictions in experimental data, such as unexpected stereochemical outcomes?
- Methodological Answer : Discrepancies in stereochemistry (e.g., isomer formation) require a multi-technique approach:
- X-ray crystallography to confirm solid-state structures .
- Dynamic NMR to study conformational equilibria in solution.
- DFT simulations to compare relative stabilities of isomers and transition states .
For example, unexpected ZE isomer formation in 3-pyridinyl derivatives was resolved via crystallography and computational validation .
Q. How can AI and machine learning optimize process control in large-scale synthesis?
- Methodological Answer : Implement AI-driven platforms (e.g., COMSOL Multiphysics integrated with ML algorithms) to simulate reaction kinetics and optimize parameters like flow rates or temperature gradients in continuous-flow systems . Smart laboratories using autonomous experimentation enable real-time adjustments, reducing trial-and-error inefficiencies .
Q. What safety protocols are critical during synthesis and handling of chlorinated intermediates?
- Methodological Answer : Follow stringent safety measures for chlorinated compounds:
- Engineering controls : Use fume hoods, closed systems, and automatic leak detection .
- PPE : Chemical-resistant gloves (e.g., nitrile), full-face respirators for aerosol protection, and flame-retardant lab coats .
- Waste management : Neutralize chlorinated byproducts before disposal (e.g., sodium bicarbonate treatment) .
Biological Evaluation & Data Analysis
Q. How to design assays for evaluating the compound’s potential anticancer activity?
- Methodological Answer : Conduct in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and compare results to standard drugs like cisplatin. For mechanism studies, use flow cytometry to assess apoptosis induction and Western blotting to probe protein targets (e.g., Bcl-2 family). Structure-activity relationships (SAR) can be derived by modifying the chloroethoxy side chain and testing derivatives .
Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies, using tools like R or Python’s SciPy for pooled effect-size calculations. For inter-lab variability, hierarchical linear models account for batch effects. Sensitivity analysis identifies outliers or confounding variables (e.g., solvent choice in cell assays) .
Key Resources for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
